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molecular formula C13H13ClN2O2S B8766728 4-Chloro-6-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrimidine

4-Chloro-6-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrimidine

Cat. No. B8766728
M. Wt: 296.77 g/mol
InChI Key: LLYASAKWOFLJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937080B2

Procedure details

To a solution of 4-methoxybenzyl alcohol (8.9 g, 65 mmol) in dry DMF (100 ml) was added a 60% suspension of sodium hydride (2.2 g, 55 mmol) in portions and the mixture was stirred for two hours at room temperature. The mixture was cooled in an ice bath and 4,6-dichloro-2-methylsulfanyl-pyrimidine (9.8 g, 50 mmol) in dry THF (20 ml) was added. The mixture was then stirred for 72 h at room temperature. Water was added and the mixture was extracted twice with ethyl acetate. The organic phase was washed with water, dried with sodium sulphate and evaporated under reduce pressure. The residue was purified by silica gel chromatography eluted with hexane ethyl acetate which gave the title compound (9.1 g, 61%), (M+H)+296
Quantity
8.9 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[H-].[Na+].[Cl:13][C:14]1[CH:19]=[C:18](Cl)[N:17]=[C:16]([S:21][CH3:22])[N:15]=1.O>CN(C=O)C.C1COCC1>[Cl:13][C:14]1[CH:19]=[C:18]([O:8][CH2:7][C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:17]=[C:16]([S:21][CH3:22])[N:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 72 h at room temperature
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with hexane ethyl acetate which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OCC1=CC=C(C=C1)OC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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